Arochlor 6062

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Arochlor 6062 is a type of polychlorinated biphenyl (PCB), a group of chemicals that contain 209 individual compounds with varying harmful effects . PCBs, including this compound, are no longer produced or used in the United States . The major source of exposure to PCBs today is the redistribution of PCBs already present in soil and water .

Synthesis Analysis

PCBs were first synthesized in the early 1880s . The term ‘Aroclor’ is a trade name for PCB mixtures manufactured by the Monsanto Company in the United States . The most common Aroclors produced were Aroclor 1016, Aroclor 1221, Aroclor 1232, Aroclor 1242, Aroclor 1248, Aroclor 1254, and Aroclor 1260 .Molecular Structure Analysis

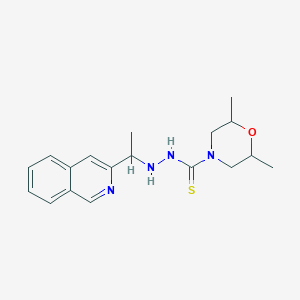

PCBs are organochlorine compounds with the formula C12H10−xClx . The possible positions of chlorine atoms on the benzene rings are denoted by numbers assigned to the carbon atoms . The degree of planarity is largely determined by the number of substitutions in the ortho positions .Chemical Reactions Analysis

The analysis of Aroclors and PCBs is complicated by matrix effects . A detailed analysis of the PCB congener distributions present in Aroclors 1016, 1242, 1248, 1254, and 1260 has been conducted . Note that the most abundant homologue groups are the di- and tri-chlorinated biphenyls for the low chlorinated Aroclors (1016 and 1242) while penta-chlorinated biphenyls were more abundant in the higher chlorinated Aroclors (1248, 1254 and 1260) .Physical and Chemical Properties Analysis

PCBs are a class of industrial chemical that contain 209 individual compounds or congeners . PCBs made in the United States were marketed under the trade name Aroclor and most are identified by a four-digit numbering code in which the first two digits indicate that the parent molecule is a biphenyl . Physical and chemical properties of the Aroclors are summarized in Table 4-3 .Wirkmechanismus

Safety and Hazards

PCBs, including Arochlor 6062, are potentially hazardous . Chronic (long-term) exposure to some PCB formulations by inhalation in humans results in respiratory tract symptoms, gastrointestinal effects, mild liver effects, and effects on the skin and eyes such as chloracne, skin rashes, and eye irritation . The U.S. Environmental Protection Agency (EPA) has classified PCBs as a Group B2, probable human carcinogen . The safety data sheet for this compound indicates that it is flammable and toxic if swallowed or in contact with skin .

Zukünftige Richtungen

Given the hazardous nature of PCBs, including Arochlor 6062, future directions are likely to focus on the safe disposal and management of existing PCBs in the environment . This includes the development of methods for the detection and analysis of PCBs , as well as research into the health effects of PCB exposure .

Eigenschaften

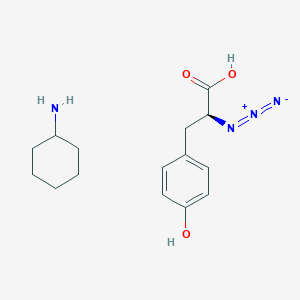

| { "Design of Synthesis Pathway": "Arochlor 6062 can be synthesized by the condensation of chlorobenzene and chlorinated diphenyls. The reaction is carried out in the presence of a catalyst and under high temperature and pressure.", "Starting Materials": ["Chlorobenzene", "Chlorinated diphenyls"], "Reaction": [ "Step 1: Mix chlorobenzene and chlorinated diphenyls in a reactor vessel.", "Step 2: Add a catalyst, such as aluminum chloride, to the reactor vessel.", "Step 3: Heat the mixture to a temperature of 200-300°C and maintain a pressure of 10-20 atm for several hours.", "Step 4: Cool the reaction mixture and extract the Arochlor 6062 using a suitable solvent, such as hexane or toluene.", "Step 5: Purify the Arochlor 6062 by distillation or column chromatography to obtain a pure product." ] } | |

CAS-Nummer |

39295-99-3 |

Molekularformel |

UVCB |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate](/img/structure/B1165811.png)